1-Aziridineethanol

Description

Background and Significance of Aziridine (B145994) Chemistry

Aziridines are three-membered heterocyclic compounds containing a nitrogen atom. These molecules are of significant interest in organic and medicinal chemistry due to the inherent strain in their three-membered ring, which makes them highly reactive. researchgate.netacs.org This reactivity allows them to serve as versatile synthetic intermediates for the creation of more complex nitrogen-containing molecules, such as amino acids, amino alcohols, and various alkaloids. nih.gov The aziridine motif is also present in numerous biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological activities, including antitumor, antibacterial, and antifungal properties. nih.govnih.gov The ability of the aziridine ring to act as an alkylating agent is a key feature exploited in the development of therapeutic agents. ontosight.ai

Historical Context of 1-Aziridineethanol (B93229) Research

This compound, also known as N-(2-Hydroxyethyl)aziridine, has been a subject of study due to its unique combination of a reactive aziridine ring and a functional hydroxyl group. Historically, research has focused on its synthesis and its utility as a chemical intermediate and modifier. nih.gov Early investigations explored its synthesis from precursors like ethylene (B1197577) oxide and ethyleneimine. chemicalbook.com Over the years, its role has expanded, with studies delving into its reactivity, potential as a monomer in polymer synthesis, and its applications in creating more complex chemical structures. ontosight.aiontosight.ai Research has also touched upon its interactions with metal complexes, highlighting its versatility as a ligand in coordination chemistry. acs.orgresearchgate.net

Scope and Research Focus of the Outline

This article provides a focused overview of the chemical compound this compound. The subsequent sections will delve into its synthesis and manufacturing processes, its distinct physical and chemical properties, and its spectroscopic characterization. Furthermore, the article will explore its specific applications within the realms of polymer chemistry and medicinal chemistry, supported by detailed research findings. The content strictly adheres to these specified topics to provide a thorough and scientifically accurate account of this compound in academic research.

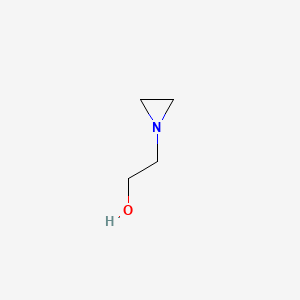

Structure

3D Structure

Properties

IUPAC Name |

2-(aziridin-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c6-4-3-5-1-2-5/h6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYONOYYDEFODAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Record name | 1-AZIRIDINE ETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19839 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9016-04-0 | |

| Record name | 1-Aziridineethanol, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9016-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0024551 | |

| Record name | 1-Aziridineethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1-aziridine ethanol is a clear colorless to yellow liquid. (NTP, 1992), Colorless liquid; [Hawley] Colorless or yellow liquid; [CAMEO] | |

| Record name | 1-AZIRIDINE ETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19839 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Aziridineethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2847 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

309 to 313 °F at 760 mmHg (NTP, 1992), 168 °C | |

| Record name | 1-AZIRIDINE ETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19839 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-AZIRIDINEETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2860 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

153 °F (NTP, 1992), 85 °C, 185 °F (open cup) | |

| Record name | 1-AZIRIDINE ETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19839 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Aziridineethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2847 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-AZIRIDINEETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2860 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Miscible in organic solvents, Miscible with water | |

| Record name | 1-AZIRIDINE ETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19839 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-AZIRIDINEETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2860 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.088 (NTP, 1992) - Denser than water; will sink, 1.088 g/cu cm at 25 °C | |

| Record name | 1-AZIRIDINE ETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19839 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-AZIRIDINEETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2860 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.49 [mmHg] | |

| Record name | 1-Aziridineethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2847 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Colorless liquid | |

CAS No. |

1072-52-2 | |

| Record name | 1-AZIRIDINE ETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19839 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Aziridineethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Aziridineethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-AZIRIDINEETHANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50209 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Aziridineethanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Aziridineethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(azidin-1-yl)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.737 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(1-AZIRIDINYL)ETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R20BLL91L5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-AZIRIDINEETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2860 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis and Manufacturing of 1 Aziridineethanol

The synthesis of 1-Aziridineethanol (B93229) can be achieved through several chemical routes. One common method involves the reaction of ethyleneimine (aziridine) with ethylene (B1197577) oxide. chemicalbook.com This reaction takes advantage of the nucleophilic character of the nitrogen in the aziridine (B145994) ring, which attacks the electrophilic carbon of the epoxide ring, leading to ring-opening and the formation of the N-hydroxyethyl substituent.

Another documented synthetic approach involves the reaction of aziridine with isocyanates to form iminoureas, which can then be further manipulated to yield this compound. chemcess.com Additionally, the reaction of 2-chloroethylamine (B1212225) hydrochloride with sodium hydroxide (B78521) has been a commercial process for producing ethyleneimine, a direct precursor to this compound. chemcess.com The direct, salt-free, one-step synthesis from 2-aminoethanol in the gas phase has also been developed as an alternative industrial method. chemcess.com

Chemical Reactivity and Reaction Mechanisms of 1 Aziridineethanol

Ring Strain and Reactivity of the Aziridine (B145994) Moiety

The aziridine ring is a three-membered heterocycle containing one nitrogen and two carbon atoms. arkat-usa.org The bond angles in this ring are approximately 60°, a significant deviation from the ideal 109.5° for sp³-hybridized atoms, leading to substantial angle strain. acs.org This inherent ring strain, estimated to be around 27 kcal/mol, is a primary driving force for the reactivity of aziridines, making them susceptible to reactions that relieve this strain. acs.org

The reactivity of the aziridine ring in 1-Aziridineethanol (B93229) is further modulated by the N-(2-hydroxyethyl) substituent. N-alkyl groups, like the one present in this compound, render the compound a non-activated aziridine. Unlike N-acyl or N-sulfonyl groups, which are strongly electron-withdrawing and significantly increase the electrophilicity of the ring carbons, an N-alkyl group is electron-donating. clockss.org This generally makes N-alkylaziridines less reactive towards nucleophilic attack than their activated counterparts. clockss.org However, the nitrogen atom remains basic and can be protonated under acidic conditions, which dramatically increases the ring's reactivity. mdpi.com The presence of the hydroxyl group can also influence reactivity through potential intramolecular hydrogen bonding or by acting as an internal nucleophile or a coordinating site for catalysts.

Nucleophilic Ring-Opening Reactions

The most characteristic reaction of this compound involves the nucleophilic opening of the strained aziridine ring. These reactions are highly valuable in organic synthesis as they provide a pathway to various β-functionalized amines. frontiersin.org The regioselectivity and stereochemistry of the ring-opening are dependent on the reaction conditions, particularly the nature of the catalyst (acidic or basic) and the nucleophile.

Under acidic conditions, the nitrogen atom of the aziridine ring is first protonated, forming a highly reactive aziridinium (B1262131) ion. mdpi.com This protonation converts the amino group into a good leaving group and significantly increases the electrophilicity of the ring carbons. The subsequent nucleophilic attack can proceed via a mechanism that has characteristics of both Sₙ1 and Sₙ2 pathways. libretexts.orglibretexts.org

The mechanism can be depicted as a hybrid where the C-N bond begins to break, leading to a buildup of positive charge on the carbon atoms. libretexts.orglibretexts.org The nucleophile then attacks the carbon atom that can best stabilize this partial positive charge. khanacademy.orgyoutube.com For an unsubstituted aziridine ring like that in this compound, the two ring carbons are sterically equivalent. However, in substituted aziridines, the nucleophile generally attacks the more substituted carbon, a hallmark of an Sₙ1-like transition state. libretexts.org The reaction is completed by the attack of a nucleophile, which can be external (e.g., solvent, halide) or, in the case of this compound, potentially the internal hydroxyl group, leading to cyclization products.

The general mechanism for acid-catalyzed ring-opening is as follows:

Protonation: The aziridine nitrogen is protonated by an acid catalyst. youtube.com

Nucleophilic Attack: A nucleophile attacks one of the electrophilic ring carbons, leading to the opening of the ring. youtube.com

Base-catalyzed or anionic ring-opening of non-activated aziridines like this compound is less common than acid-catalyzed opening and typically requires a strong nucleophile. The reaction proceeds via a direct Sₙ2 nucleophilic attack on one of the ring carbons. d-nb.info Due to the steric similarity of the two carbons in the this compound ring, regioselectivity is not a major factor unless a directing group is present.

A significant example of this reactivity is the anionic ring-opening polymerization (AROP). While N-sulfonyl-activated aziridines are well-known to undergo AROP, N-alkyl aziridines can also be polymerized under certain conditions. rsc.orgresearchgate.net For instance, the polymerization of N-(2-hydroxyethyl)aziridine can be initiated by Lewis acids. rsc.org This process involves the nucleophilic attack of an initiator on a monomer, generating an aza-anion which then propagates by attacking subsequent monomer units. This polymerization yields poly[1-(2-hydroxyethyl)aziridine] (PHEA), a polymer known for its ability to chelate metal cations. rsc.org

The stereochemistry of aziridine ring-opening is a critical aspect of its synthetic utility.

Acid-Catalyzed Opening: The stereochemical outcome of acid-catalyzed ring-opening can be complex and depends on the specific substrate and conditions. The reaction often proceeds with a high degree of Sₙ2 character, resulting in an inversion of stereochemistry at the site of nucleophilic attack. acs.org This means the nucleophile approaches from the side opposite to the C-N bond being broken. libretexts.org However, if the transition state has significant Sₙ1 character with a more developed carbocation, racemization or a mixture of stereoisomers can occur. bioorg.org

Base-Catalyzed Opening: Ring-opening under basic or anionic conditions generally proceeds via a classic Sₙ2 mechanism. This process is stereospecific and results in a clean inversion of configuration at the carbon center that is attacked by the nucleophile. acs.org

Electrophilic Additions and Derivatizations

While ring-opening reactions are dominant, this compound can also undergo reactions at the nitrogen atom that preserve the three-membered ring. As a secondary amine derivative, the nitrogen atom possesses a lone pair of electrons and is nucleophilic. It can react with various electrophiles in ring-preserving reactions.

Examples of such derivatizations include:

N-Alkylation: Reaction with alkyl halides can lead to the formation of quaternary aziridinium salts. This process, however, also makes the ring more susceptible to subsequent nucleophilic ring-opening. acs.org

N-Acylation: Reaction with acyl chlorides or anhydrides can form N-acylaziridines. This introduces an electron-withdrawing group onto the nitrogen, which "activates" the ring towards nucleophilic attack, often with high regioselectivity. mdpi.com

These derivatizations are synthetically useful for modifying the properties of the molecule or for preparing it for subsequent controlled ring-opening reactions.

Coordination Chemistry of this compound

This compound is a versatile ligand in coordination chemistry, capable of forming a variety of metal complexes. Its utility stems from its ability to act either as an intact ligand through its nitrogen and oxygen donor atoms or to undergo in-situ ring-opening and oligomerization to form more complex chelating agents. nih.govuwi.edu

This compound has been extensively studied as a precursor for creating poly(amino-alkoxide) chelates, which can then coordinate to metal ions. nih.gov A notable reaction is the facile ring-opening cyclo-oligomerization in the presence of metal ions, particularly lanthanides (Ln³⁺). nih.govresearchgate.net This process can lead to the self-assembly of macrocyclic ligands and their corresponding metal complexes. nih.gov

For example, in the presence of lanthanide(III) ions, four units of this compound can undergo a ring-opening cyclo-oligomerization to form the 12-membered macrocycle 1,4,7,10-tetrakis(2-hydroxyethyl)-1,4,7,10-tetraazacyclododecane (H₄L¹). nih.gov This macrocycle can then coordinate with the lanthanide ions to form mononuclear, tetranuclear, and even pentanuclear complexes. nih.govuwi.edu The degree of nuclearity is influenced by factors such as the deprotonation of the ligand's hydroxyethyl (B10761427) arms. uwi.edu

This compound also forms complexes with transition metals like zinc. The reaction of diethylzinc (B1219324) (Et₂Zn) with this compound results in the formation of an ethylzinc (B8376479) alcoholate, which exists as a trimeric aggregate in solution. researchgate.net Further reaction of this aggregate with oxygen leads to the formation of a complex tetranuclear zinc cluster containing ethylperoxo groups. researchgate.net

The table below summarizes some of the reported metal complexes formed using this compound as a starting material.

| Metal Ion(s) | Resulting Ligand from this compound | Complex Nuclearity | Research Finding |

| Lanthanides (Ln³⁺) | H₄L¹ (macrocycle) | Mononuclear | Formed with the fully protonated macrocyclic ligand. uwi.edu |

| Lanthanides (Gd³⁺, Yb³⁺) | H₄L¹ (macrocycle) | Dinuclear | Formed upon partial deprotonation of the macrocyclic ligand. uwi.edu |

| Lanthanides (Ln³⁺) | H₄L¹ (macrocycle) | Tetranuclear, Pentanuclear | Self-assembled in the presence of Ln³⁺ ions. nih.gov |

| Lanthanides (Ln³⁺) | Acyclic poly(amino-alkoxide) | Dinuclear | Formed when the reaction is conducted in the presence of ethylenediamine. nih.gov |

| Zinc (Zn²⁺) | Deprotonated this compound | Tetranuclear | A tetranuclear zinc ethylperoxide cluster is formed upon oxygenation. researchgate.net |

Ligand Properties in Metal Complexes

This compound is a versatile ligand in coordination chemistry, primarily due to the presence of two potential donor sites: the nitrogen atom of the aziridine ring and the oxygen atom of the hydroxyl group. Research has shown that it typically functions as a bidentate chelating ligand, coordinating to a metal center through both the nitrogen and oxygen atoms. This dual coordination forms a stable five-membered chelate ring, a common structural motif in coordination chemistry.

In the formation of various metal complexes, this compound has been observed to coordinate in both its neutral form and as a deprotonated alkoxide. In its neutral form, it coordinates as a classic bidentate ligand. Upon deprotonation of the hydroxyl group, it acts as an anionic bidentate ligand, 1-aziridineethanolato. This deprotonation is often facilitated by the reaction conditions or the presence of a base. The coordination behavior of this compound is a key factor in the structure of the resulting metal complexes, influencing the geometry and nuclearity of the final product. For example, in cobalt(II) and copper(II) complexes, this compound coordinates as a bidentate chelate ligand, leading to distorted octahedral geometries. noaa.gov

Formation of Mononuclear and Polynuclear Complexes

This compound serves as a building block for a diverse range of both mononuclear and polynuclear metal complexes. Its ability to bridge multiple metal centers, particularly in its deprotonated form, facilitates the assembly of larger, more complex structures.

A notable example is its reaction with lanthanide(III) (Ln³⁺) ions. organic-chemistry.orgacs.org The reaction chemistry is influenced by several factors, including the stoichiometry and the presence of other reagents. In the presence of Ln³⁺ ions, this compound can undergo a ring-opening cyclo-oligomerization, where four units of the ligand combine to form a 12-membered macrocycle, 1,4,7,10-tetrakis(2-hydroxyethyl)-1,4,7,10-tetraazacyclododecane (H₄L¹). organic-chemistry.orgacs.org The degree of protonation of this macrocyclic ligand dictates the nuclearity of the resulting lanthanide complex.

When the macrocycle is fully protonated (H₄L¹), it typically forms mononuclear complexes, such as [LnH₄L¹(H₂O)]³⁺. uni-oldenburg.de

Sequential deprotonation of the ligand's alcoholic groups leads to the formation of polynuclear species. Partial deprotonation can result in dinuclear complexes like [GdH₂L¹(H₂O)]₂²⁺. uni-oldenburg.de

Further deprotonation and the coordinative unsaturation of the lanthanide ions (preferring coordination numbers greater than eight) are critical factors that drive the aggregation to form higher nuclearity clusters, including tetranuclear and pentanuclear complexes. organic-chemistry.orgacs.org

The identities of these varied complexes, including mononuclear, dinuclear, tetranuclear, and pentanuclear structures, have been confirmed through single-crystal X-ray crystallography. organic-chemistry.orgacs.org In addition to lanthanides, this compound and its deprotonated form react with other metals, such as copper(II), to form polynuclear structures like Cu₄O₄ cubanes. noaa.gov

| Metal Ion | Ligand State | Resulting Complex Type | Reference |

|---|---|---|---|

| Lanthanide(III) | Fully protonated macrocycle (H₄L¹) | Mononuclear | uni-oldenburg.de |

| Gadolinium(III) | Partially deprotonated macrocycle (H₂L¹)²⁻ | Dinuclear | uni-oldenburg.de |

| Lanthanide(III) | Partially deprotonated macrocycle | Tetranuclear, Pentanuclear | organic-chemistry.orgacs.org |

| Copper(II) | Deprotonated this compound | Tetranuclear (Cubane) | noaa.gov |

Reactivity of Metal Complexes Derived from this compound

Metal complexes derived from this compound exhibit unique reactivity. A key example is the reaction of organozinc complexes with molecular oxygen. When this compound is deprotonated (forming the azol anion) and reacted with diethylzinc (Et₂Zn), it produces an ethylzinc alkoxide complex, [EtZn(azol)]ₙ. uu.nl This complex serves as a precursor for selective oxidation reactions.

Studies have shown that the reaction of the [EtZn(azol)]ₙ complex with an excess of dry dioxygen (O₂) in a toluene (B28343) solvent does not lead to uncontrolled oxidation. Instead, it results in the selective oxygenation of the ethyl-zinc bond. acs.orgnih.gov This process affords a stable zinc ethylperoxide complex with the structure [EtOOZn(azol)]₂[EtZn(azol)]₂. acs.orgnih.govgoogle.com This demonstrates that the 1-aziridineethanolato ligand can stabilize the organozinc species, allowing for controlled insertion of oxygen into the metal-carbon bond and preventing the violent, pyrophoric reactions often associated with dialkylzincs. 5z.com The thermal decomposition of related metal alkylperoxide species typically leads to the formation of metal alkoxides, hydroxides, or oxo compounds. 5z.com

Oxidation and Reduction Pathways

Selective Oxygenation Reactions

The selective oxygenation of organometallic compounds is a significant area of research, and complexes of this compound have proven to be valuable in this context. The reaction of the ethylzinc complex of deprotonated this compound, [EtZn(azol)]ₙ, with molecular oxygen is a clear example of a selective oxygenation pathway. acs.orgnih.govgoogle.com

This reaction demonstrates that the selective oxygenation of an organozinc compound is viable, leading to the formation of an isolable metal alkylperoxide. nih.gov5z.com The process involves the insertion of a dioxygen molecule into the zinc-carbon bond of the ethyl group. The resulting product is a complex aggregate containing both the newly formed ethylperoxide moiety and the original ethylzinc alkoxide. acs.orguu.nl This controlled reactivity contrasts with the often-unselective oxidation of other organometallic reagents.

| Reactants | Product | Reaction Type | Reference |

|---|---|---|---|

| [EtZn(azol)]ₙ (azol = deprotonated this compound), O₂ (dry, excess) | [EtOOZn(azol)]₂[EtZn(azol)]₂ | Selective Oxygenation | acs.orgnih.govgoogle.com |

Reductive Transformations

The reductive pathways of this compound are governed by its functional groups: the tertiary amine within the strained aziridine ring and the primary alcohol. As an amine, this compound is a chemical base. noaa.gov Amines can react with strong reducing agents, such as hydrides, to generate flammable gaseous hydrogen. noaa.govguidechem.com

The aziridine ring itself is susceptible to reductive transformations. While specific studies on the reductive ring-opening of this compound are not extensively documented, the reactivity of related N-substituted aziridines provides insight into potential pathways. Transition metal-catalyzed reactions are known to facilitate the reductive opening of the strained three-membered ring. For instance, N-acylated aziridines can undergo a catalytic, radical ring-opening through electron transfer from titanocene(III) complexes. dicp.ac.cnmdpi.com This type of reaction can be applied in reductions, conjugate additions, and cyclizations. dicp.ac.cn Similarly, other transition metals like palladium are used in the reductive ring-opening of aziridines. researchgate.net It is plausible that under appropriate catalytic conditions, this compound could undergo similar reductive cleavage of a C-N bond in the aziridine ring to yield the corresponding amino alcohol derivative, although this specific transformation is not detailed in the reviewed literature.

Polymerization Mechanisms

The polymerization of aziridine monomers is primarily driven by ring-opening reactions. The specific mechanism and resulting polymer structure are highly dependent on the catalytic system employed and the nature of the substituents on the aziridine ring.

Cationic ring-opening polymerization (CROP) is the most common method for polymerizing N-substituted aziridines like this compound. mdpi.commdpi.com This process is typically initiated by acids, Lewis acids, or other cationic species. chemcess.com For 1-(2-hydroxyethyl)aziridine, various catalytic systems, including boron trifluoride etherate (BF₃·OEt₂) and BF₃·EtNH₂, have been successfully utilized. researchgate.net

The polymerization can be conducted in various solvents such as acetonitrile, dimethylformamide (DMF), and dichloromethane, or in bulk (without solvent). researchgate.net Research has shown that the reaction proceeds without an induction period, and the polymer yield and viscosity are influenced by reaction parameters; they tend to increase with higher solvent polarity, temperature, and reaction time. researchgate.net

A significant characteristic of the CROP of this compound is the involvement of the pendant hydroxyl group in side reactions. This primary hydroxyl group can act as a chain transfer agent, leading to the formation of morpholine (B109124) end groups and introducing irregularities into the polymer backbone. researchgate.net The degree of these side reactions is influenced by the reactivity of the catalytic system, with more active catalysts generally producing polymers with more structural irregularities. researchgate.net Through careful optimization of reaction conditions, such as using 1 mol% of BF₃·EtNH₂ at 45°C in the absence of solvent, largely regular polymers with a degree of polymerization of approximately 44 have been synthesized. researchgate.net

| Catalyst System | Solvent | Temperature (°C) | Key Findings | Reference |

| Boron trifluoride etherate | Acetonitrile, DMF, etc. | Varied | Yield and viscosity increase with solvent polarity and temperature. | researchgate.net |

| BF₃·EtNH₂ | None (Bulk) | 45 | Yielded a largely regular polymer with a DP of ~44. | researchgate.net |

| Acid-catalyzed | Aqueous solution | Not specified | Used for copolymerization with aziridine. | acs.orgnih.gov |

Anionic ring-opening polymerization (AROP) of aziridines is a more controlled process but presents specific challenges. Unlike epoxides, aziridines generally require an electron-withdrawing activating group (AG) on the nitrogen atom to facilitate nucleophilic attack and propagation. mpg.deuni-mainz.deuni-mainz.de Common activating groups include sulfonyl (e.g., tosyl, mesyl) or carbonyl (e.g., Boc) groups. mdpi.commpg.de These groups increase the electrophilicity of the ring carbons and stabilize the propagating aza-anion. mpg.de

The N-substituent in this compound is a hydroxyethyl group, which is not a sufficiently strong electron-withdrawing group to activate the ring for AROP under typical conditions. Consequently, the direct anionic polymerization of this compound is not a commonly employed or favorable pathway. The literature on aziridine AROP predominantly focuses on N-sulfonyl or other N-activated derivatives to achieve linear, well-defined polymers. mdpi.comacs.org

Achieving high control over polymer architecture, molecular weight, and dispersity is crucial for advanced applications. For aziridines, living anionic polymerization of N-activated monomers is a primary technique for controlled synthesis. uni-mainz.deacs.org This method can produce block copolymers through sequential monomer addition and allows for the creation of complex architectures. uni-mainz.de

While the CROP of this compound is subject to chain transfer reactions that limit control, controlled structures can be achieved through copolymerization. researchgate.net For instance, the acid-catalyzed copolymerization of aziridine (ethylene imine) with N-(2-hydroxyethyl)aziridine allows for the synthesis of copolymers where the degree of branching can be modulated by adjusting the monomer feed ratio. acs.orgnih.gov This approach yields copolymers with relatively low molecular weights (around 2000 Da) but provides a method to systematically vary the polymer's structural properties. acs.orgnih.gov Furthermore, organocatalytic sequential ROP has been used to create block copolymers from N-sulfonyl aziridines and other monomers like epoxides, demonstrating a metal-free route to well-defined block copolymers. rsc.org

Synthesis and Characterization of this compound Homopolymers

Homopolymers of this compound, often denoted as poly[1-(2-hydroxyethyl)aziridine] (PAZE), are typically synthesized via CROP. researchgate.net The resulting polymers are functional, water-soluble materials. researchgate.net

The synthesis is often initiated with Lewis acids like boron trifluoride etherate in various solvents or in bulk. researchgate.net Characterization of the resulting homopolymer is performed using a suite of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the polymer structure, identify the repeating units, and characterize the end groups. NMR studies have been crucial in identifying not only the expected secondary amine head groups and quaternary ammonium (B1175870) end groups but also the presence of morpholine structures resulting from intramolecular chain transfer. researchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR is used to verify the presence of key functional groups, such as the hydroxyl (-OH) and amine (N-H) groups in the polymer structure. researchgate.net

Size Exclusion Chromatography (SEC) : Techniques like SEC with Multi-Angle Laser Light Scattering (MALLS) detection are employed to determine the molecular weight and degree of polymerization of the synthesized polymers. researchgate.net

Elemental Analysis : This provides the elemental composition of the polymer, confirming its successful synthesis. researchgate.net

Copolymers and Block Copolymers Derived from this compound

The inclusion of this compound into copolymer structures imparts hydrophilicity and provides hydroxyl groups for further functionalization.

Random Copolymers : A series of random copolymers, poly[(ethylene imine)-co-N-(2-hydroxyethyl-ethylene imine)], have been synthesized through acid-catalyzed ring-opening copolymerization of aziridine and this compound in aqueous solution. acs.orgnih.gov These copolymers were characterized by GPC-MALLS, NMR, IR, and potentiometric titration to understand their molecular weight, composition, and charge characteristics. acs.orgnih.gov Additionally, this compound has been copolymerized with acrylamide (B121943) in the absence of a traditional initiator. researchgate.net

Block Copolymers : The synthesis of well-defined block copolymers containing aziridine-based segments typically relies on living polymerization methods, most notably the AROP of N-activated aziridines. rsc.orgresearchgate.net While direct block copolymerization using this compound via AROP is not feasible, it can be incorporated into more complex polymer structures. For example, its derivatives, like 2-(1-aziridinyl)ethyl methacrylate, can be synthesized and subsequently polymerized to form part of a larger polymeric system. google.com

Structure-Property Relationships in this compound Polymers

The structure of polymers derived from this compound directly dictates their physical, chemical, and biological properties.

Homopolymers : For the homopolymer of this compound (PAZE), the polymerization conditions significantly affect the final structure and properties. The choice of catalyst and solvent impacts the degree of irregular structures (e.g., morpholine end groups) formed via side reactions. researchgate.net The viscosity of the polymer solution has been observed to increase with the polarity of the solvent, reaction temperature, and time, reflecting changes in polymer chain length and conformation. researchgate.net

Copolymers : In copolymers of ethylene (B1197577) imine and this compound, the ratio of the two monomers is a critical determinant of the polymer's properties. acs.orgnih.gov

| Structural Feature | Property Affected | Relationship | Reference |

| Increasing Ethylene Imine Content (Higher Branching) | pKa and Buffer Capacity | Increases due to a higher proportion of primary and secondary amines. | acs.orgnih.gov |

| DNA Complexation | Shows stronger condensation and forms smaller complexes. | acs.orgnih.gov | |

| Gene Transfection Efficiency | Higher efficiency is observed. | acs.orgnih.gov | |

| Increasing this compound Content (Lower Branching) | Cytotoxicity & Hemolysis | Decreases, indicating better biocompatibility. | acs.orgnih.gov |

These relationships highlight the tunability of polymers derived from this compound. By controlling the degree of branching and the incorporation of the hydroxyethyl side chains, polymers can be tailored for specific applications, balancing efficacy (e.g., for gene delivery) with biocompatibility. acs.orgnih.gov

Biomedical Applications of Poly(this compound)

The polymer derived from this compound, poly(this compound) or P(AZE), and related copolymers exhibit properties that make them promising candidates for a variety of biomedical applications. The presence of hydroxyl and amine functional groups allows for further modification and tuning of the polymer's characteristics to suit specific needs in medicine and biotechnology.

Poly(this compound) is being explored as a component in advanced drug delivery systems. The versatility of its polymer structure allows for the creation of various platforms, such as nanoparticles and functional films, designed to enhance the delivery and efficacy of therapeutic agents. google.comresearchgate.net The fundamental goal of these systems is to improve the therapeutic index of drugs by increasing their concentration at the site of action while minimizing exposure to healthy tissues. astrazeneca.com

Research into polymeric nanoparticles has shown their potential to encapsulate and protect drugs, improve solubility, and control their release profile. researchgate.netmdpi.commdpi.com Nanoparticles made from or functionalized with P(AZE) could leverage the polymer's properties for targeted delivery. For instance, polymers with amine functionalities, like P(AZE), can be designed to respond to the lower pH environment of tumors or endosomes, triggering drug release at the desired site. mdpi.com Chen et al. developed biocompatible cellulose-based hydrogels incorporated with pH-sensitive diblock copolymer micelles for prolonged drug delivery. mdpi.com Similarly, pH-responsive nanoparticles synthesized via dispersion polymerization have demonstrated enhanced cytotoxicity against cancer cells compared to the free drug. researchgate.net

Furthermore, thin films created from aziridine compounds via plasma deposition can immobilize therapeutic agents onto the surfaces of medical devices. google.com This creates a localized drug delivery system. These functional coatings can be layered with biopolymers to further control the release and interaction with the biological environment. google.com

Table 1: Research Findings in P(AZE)-Related Drug Delivery Systems

| Research Area | Key Finding | Potential P(AZE) Application | Reference |

|---|---|---|---|

| pH-Responsive Nanoparticles | Nanoparticles fabricated by dispersion polymerization show faster drug release at acidic pH (5.0) than at physiological pH (7.4). | Development of P(AZE) nanoparticles that release drugs in acidic tumor microenvironments or intracellular compartments. | researchgate.net |

| Plasma-Deposited Films | Aziridine compounds can be plasma-deposited to form films capable of immobilizing pharmaceutical agents. | Coating medical implants with P(AZE) films loaded with anti-inflammatory or anti-proliferative drugs. | google.com |

| Functionalized Nanoparticles | Combining drugs with functionalized nanoparticles can alter their distribution in the body and target specific tissues. astrazeneca.com | Attaching targeting ligands (e.g., antibodies, peptides) to P(AZE) nanoparticles to direct them to cancer cells. uni-mainz.de | astrazeneca.comuni-mainz.de |

| Polymer-Drug Conjugates | Linear poly(ethyleneimine) (LPEI), a structural analog, can be conjugated with other moieties for drug delivery applications. uni-mainz.de | Covalent attachment of drugs to the P(AZE) backbone to create polymer-drug conjugates with tailored pharmacokinetic profiles. | uni-mainz.de |

In tissue engineering, the goal is to repair, replace, or regenerate tissues and organs using a combination of cells, biomaterials, and growth factors. wikipedia.orgfrontiersin.org Scaffolds, which are porous 3D structures, play a crucial role by providing mechanical support and a suitable microenvironment for cell growth and tissue formation. frontiersin.orgnih.gov Poly(this compound) and its derivatives are investigated for creating such scaffolds due to their potential biocompatibility and tunable properties.

One significant application is in the formation of hydrogels. Hydrogels are cross-linked polymer networks that can absorb large amounts of water, mimicking the natural extracellular matrix (ECM). mdpi.com Research has shown that cross-linked hyaluronate compounds, obtained by reacting hyaluronic acid with a polyfunctional aziridine compound, form hydrogels useful for tissue engineering applications. google.com These hydrogels can be designed to be biodegradable, gradually being replaced by newly generated tissue. google.com

The architecture of the scaffold, particularly its porosity and pore size, is critical for nutrient diffusion, waste removal, and cell migration. nih.gov Synthetic polymers are widely used to fabricate these scaffolds, allowing for precise control over their mechanical and chemical properties. wikipedia.org P(AZE)-based materials can be fabricated into scaffolds using techniques like electrospinning to create nanofibers that resemble the native ECM, or through cryogenic methods to form cryogels with highly interconnected pores. mdpi.comnih.gov

Table 2: P(AZE) in Tissue Engineering Scaffolds

| Scaffold Type | Fabrication Principle | Key Feature | Relevance to P(AZE) | Reference |

|---|---|---|---|---|

| Hydrogels | Cross-linking of hydrophilic polymers. | High water content, mimics soft tissue ECM. | P(AZE) can be cross-linked with biopolymers like hyaluronic acid to form biocompatible hydrogels. google.com | google.com |

| Electrospun Nanofibers | Use of an electric field to draw charged polymer solution into fine fibers. | High surface-area-to-volume ratio, mimics ECM morphology. | P(AZE) solutions could be electrospun to create nanofibrous scaffolds for cell attachment and proliferation. | nih.gov |

| Cryogels | Polymerization or cross-linking of polymers in a frozen state. | Large, interconnected pores for enhanced cell distribution and nutrient flow. | Cryogenic polymerization could be applied to this compound monomers to create macroporous P(AZE) scaffolds. | mdpi.com |

Biocompatibility is a prerequisite for any material intended for medical applications. It refers to the ability of a material to perform its desired function without eliciting any undesirable local or systemic effects in the host. researchgate.net For polymers like P(AZE), this involves assessing aspects such as cytotoxicity, immunogenicity, and thrombogenicity.

Studies on poly(2-oxazolines), which are structural isomers of P(AZE) prepared via cationic polymerization of 2-oxazolines, have shown promising results. nih.gov In vitro cytotoxicity evaluations using the MTT assay on various cell lines indicated that polymers with aliphatic side chains, such as poly(2-ethyl-2-oxazoline), possess non-cytotoxic properties. nih.gov These studies also revealed that cell viability tends to increase with higher molar mass of the polymer. nih.gov Such findings suggest that P(AZE), with its hydroxyethyl side chain, is likely to exhibit low cytotoxicity, supporting its potential use in biomedical applications. nih.gov

Furthermore, plasma-deposited films of aziridine compounds have been found to impart biocompatible and antithrombotic properties to the surfaces of medical devices. google.com The ability to create such biocompatible coatings is crucial for implants and devices that come into contact with blood or sensitive tissues. The evaluation of new nanomaterials is essential before their use in real-world scenarios, with in vitro tests providing a rapid and effective means to examine a range of toxicological criteria. researchgate.net

Table 3: Summary of Biocompatibility Findings for Related Polymers

| Polymer/Material | Assay/Observation | Result | Implication for P(AZE) | Reference |

|---|---|---|---|---|

| Poly(2-ethyl-2-oxazoline) | MTT Assay (in vitro) | Low cytotoxicity; viability increases with molar mass. | P(AZE) is predicted to have good biocompatibility. | nih.gov |

| Aromatic & Aliphatic Poly(2-oxazolines) | Phagocytic & Metabolic Activity of Macrophages | No significant influence on cellular immunological parameters. | Suggests low immunogenicity for P(AZE)-based materials. | nih.gov |

| Aziridine Compound Films | General Application | Can impart biocompatible and antithrombotic properties. | P(AZE) coatings could improve the biocompatibility of medical devices. | google.com |

| Chitosan-based Nanoparticles | Genotoxicity & Viability Studies | N-succinyl chitosan (B1678972) (a derivative) shows low toxicity and long-term circulation. | Functionalization of P(AZE) could be explored to enhance biocompatibility, similar to chitosan modifications. | researchgate.net |

Other Materials Science Applications

Beyond the biomedical field, the unique reactivity of the aziridine ring and the functionality of the resulting polymer lend P(AZE) to other advanced materials science applications.

In catalysis, polymers can serve as supports for catalytically active species or as ligands that modify the activity and selectivity of a metal center. wikipedia.org Catalyst supports are materials, typically with a high surface area, onto which a catalyst is affixed to maximize its exposure and stability. wikipedia.orgevonik.com

This compound has been utilized as a versatile source for creating chelating ligands. uwi.eduacs.org The ring-opening cyclo-oligomerization of this compound can lead to polyaza macrocycles. acs.org These macrocyclic and related acyclic poly(amino-alkoxide) ligands can coordinate with metal ions, such as lanthanides, to form polynuclear complexes. acs.org These complexes themselves can have catalytic properties. For example, alkylzinc aminoalcoholates, derived from the reaction of zinc alkyls with this compound, have been identified as powerful catalysts for polymerization processes. researchgate.net

The polymer P(AZE) can be envisioned as a macromolecular ligand or a support material. evonik.com By tethering metal catalysts to the P(AZE) backbone, one can create a "heterogenized" homogeneous catalyst, combining the high activity and selectivity of homogeneous catalysts with the ease of separation of heterogeneous ones. The hydroxyl and amine groups along the polymer chain provide multiple coordination sites for metal ions.

Table 4: Research Findings in Catalysis Involving this compound

| Compound/System | Application/Finding | Mechanism/Principle | Reference |

|---|---|---|---|

| This compound Oligomers | Formation of polynuclear lanthanide(III) complexes. | Acts as a source of macrocyclic and acyclic poly(amino-alkoxide) chelating ligands. | uwi.eduacs.org |

| Alkylzinc Aminoalcoholates | Catalysts for ring-opening polymerization of ε-caprolactone. | The zinc complex derived from this compound initiates the polymerization. | researchgate.net |

| Polymer Supports (General) | Immobilization of catalytic nanoparticles. | High surface area and stability provided by the support material enhance catalyst efficiency and recyclability. | wikipedia.org |

| Mesoporous Silica Supports | Host for metal particles to confine their growth at high temperatures. | The uniform pores and high surface area facilitate the dispersion of metals or metal oxides. rsc.org | rsc.org |

Poly(this compound) and related aziridine-containing polymers are valuable in the formulation of coatings and the creation of thin films. nih.gov The reactivity of the aziridine group is often leveraged for cross-linking and adhesion to various substrates.

A significant finding is the ability to form thin polymeric films from aziridine compounds using plasma-enhanced chemical vapor deposition (PE-CVD). google.com This process involves introducing the aziridine monomer into a plasma, where it fragments and deposits onto a substrate as a highly cross-linked, pinhole-free film. google.com These coatings can be applied to a wide variety of materials, including polymers, glass, and metals, to modify their surface properties. google.com For instance, such films can be designed to prevent biofouling. google.com

This compound has also been investigated as a component in photo-curable dry films and as a chemical modifier for coatings. nih.govgoogleapis.com In composite materials, theoretical studies have explored the interaction between this compound and novel 2D materials like Ti3C2 MXene. researchgate.net First-principles calculations showed that strong chemical and hydrogen bonds can form between organic molecules like this compound and the MXene surface, which provides a basis for designing high-performance MXene-organic composite systems for applications such as advanced coatings. researchgate.net

Table 5: Applications of this compound in Coatings and Films

| Application | Technology | Key Feature | Substrate/Composite | Reference |

|---|---|---|---|---|

| Functional Coatings | Plasma Deposition | Forms thin, cross-linked films that can prevent biofouling. | Polyethylene (B3416737) terephthalate (B1205515), polycarbonate, glass, metals. | google.com |

| Photo-curable Films | Photopolymerization | Used as a component in top coat films. | Laminated polymer films. | googleapis.com |

| Surface Modification | Chemical Modification | Used as a modifier for latex polymers, coatings, and fibers. | Various polymers and cellulosic materials. | nih.gov |

| MXene Composites | First-Principles Calculation | Forms strong chemical and hydrogen bonds with Ti3C2 MXene surfaces. | Ti3C2 MXene. | researchgate.net |

Advanced Functional Materials

The incorporation of this compound into polymeric structures gives rise to advanced functional materials with tailored properties for a variety of high-performance applications. The presence of the reactive aziridine ring and the hydroxyl group allows for the creation of polymers with unique characteristics, including enhanced crosslinking capabilities, biocompatibility, and the ability to form novel composites. These materials are at the forefront of research in fields ranging from industrial coatings to cutting-edge biomedical technologies.

Advanced Coatings and Crosslinking Systems

Polymers functionalized with this compound or similar polyfunctional aziridines serve as highly effective crosslinkers, particularly for waterborne coating systems such as polyurethane and acrylic formulations. covestro.comresearchgate.netspringerprofessional.de The ring-opening reaction of the aziridine group with carboxylic acid functionalities within the polymer resin creates a durable, crosslinked network at room temperature. researchgate.netspringerprofessional.de This covalent bonding significantly enhances the final properties of the cured film.

Research findings indicate that polymeric aziridine crosslinkers deliver substantial improvements in performance compared to other technologies like carbodiimides. covestro.com Key enhancements include:

Improved Chemical and Water Resistance : The dense crosslinked network provides a superior barrier against chemicals and moisture. covestro.com

Enhanced Mechanical Properties : Coatings exhibit significant improvements in wear resistance, scratch resistance, hardness, and toughness. researchgate.net

Superior Adhesion : Aziridine-crosslinked systems show excellent adhesion to a wide array of substrates, including plastics and treated packaging films. covestro.comcovestro.com

Low-Temperature Curing : Many aziridine-based crosslinkers can cure at ambient temperatures, which reduces energy consumption and processing time compared to systems requiring thermal curing at high temperatures. covestro.com

In one study, interparticle crosslinking agents prepared from hexamethylene diisocyanate and this compound were mixed with acrylic copolymers. researchgate.net As the content of the aziridine-based crosslinker was increased, the resulting films showed a marked increase in tensile strength, as well as water and chemical resistance. researchgate.net

Biomedical Platforms

The unique chemistry of this compound makes it a valuable component in the development of advanced materials for biomedical applications. Aziridine-containing polymers are being explored for use in drug delivery, gene therapy, and as biocompatible coatings for medical devices. google.com

A significant application is the creation of specialized surfaces via plasma deposition. Thin films formed by plasma-depositing aziridine compounds onto substrates like polyethylene terephthalate (PET) can impart crucial properties such as biocompatibility and antithrombotic behavior, and can prevent biofouling. google.com These films can also serve as platforms to immobilize therapeutic agents, creating controlled-release drug delivery systems for medical implants. google.com Studies have shown that such surfaces can resist cell adhesion, a critical feature for many medical devices. nih.gov

In the realm of gene therapy, this compound has been used to chemically modify biopolymers to create more effective gene vectors. For instance, low molecular weight water-soluble chitosan was modified through a ring-opening reaction with this compound. The resulting polymer (LMWSC-EA) demonstrated an enhanced ability to form a stable complex with plasmid DNA (pDNA). Research showed that the transfection efficiency was highest at a specific LMWSC-EA to pDNA weight ratio of 1:20 at a pH of 6.2.

Emerging Nanocomposites

The functional groups of this compound make it a candidate for the synthesis of advanced nanocomposites. First-principles calculations have been used to investigate composite systems formed by combining this compound with 2D titanium carbide MXene. researchgate.net The theoretical results indicate that strong chemical and hydrogen bonds can form between the this compound monomer and the MXene surface, suggesting its potential for creating high-performance organic-inorganic hybrid materials. researchgate.net Such composites could exhibit unique electrical, optical, and mechanical properties suitable for next-generation electronics and sensors.

| Functional Material System | Key Components | Primary Function | Reported Performance Metrics/Characteristics |

| Advanced Coatings | Acrylic/Polyurethane Resin, Polymeric Aziridine Crosslinker | Inter-particle Crosslinking | Outperforms carbodiimide (B86325) crosslinkers in chemical and mechanical resistance; enables curing at room temperature. covestro.com Increases tensile strength and water/chemical resistance of films. researchgate.net |

| Biocompatible Films | Aziridine Compound (e.g., from this compound) | Plasma-Deposited Surface Modification | Creates biocompatible, antithrombotic, and anti-biofouling surfaces. google.com Can be used to immobilize pharmaceutical agents for drug delivery. google.com |

| Gene Delivery Vector | Low Molecular Weight Chitosan, this compound | Non-viral Gene Transfection | Forms stable complexes with plasmid DNA; highest transfection efficiency observed at a 1:20 polymer-to-DNA weight ratio (pH 6.2). |

| Advanced Nanocomposites | This compound monomer, Ti3C2 MXene | Organic-Inorganic Hybrid Material | Theoretical calculations show strong adsorption energy and charge transfer, indicating suitability for creating high-performance composites. researchgate.net |

Spectroscopic Characterization

The structure of 1-Aziridineethanol (B93229) can be confirmed using various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features | Source(s) |

| Infrared (IR) Spectroscopy | Expected peaks include a broad O-H stretch (~3300 cm⁻¹), C-N stretching, and N-H bending vibrations (if any impurities are present). | vulcanchem.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR would show signals for the protons on the aziridine (B145994) ring, the methylene (B1212753) groups of the ethanol (B145695) substituent, and the hydroxyl proton. | vulcanchem.com |

| Mass Spectrometry (MS) | The mass spectrum shows a molecular ion peak corresponding to its molecular weight. | nih.govnist.gov |

Computational Chemistry and Spectroscopic Analysis of 1 Aziridineethanol

Quantum Chemical Calculations

Quantum chemical calculations serve as powerful theoretical tools to predict and rationalize the behavior of molecules. By solving approximations of the Schrödinger equation, these methods provide deep insights into a molecule's energetic and electronic properties, which are fundamental to its reactivity and conformational preferences. Frameworks like conceptual density functional theory (cDFT) and molecular orbital theory are central to these investigations. mit.edu

The electronic structure of 1-Aziridineethanol (B93229) is characterized by a strained three-membered aziridine (B145994) ring connected to an ethanol (B145695) substituent. chemcess.comontosight.ai This structure contains two key heteroatoms, nitrogen and oxygen, whose lone pairs of electrons significantly influence the molecule's electron density distribution. First-principles calculations, such as those employed in density functional theory (DFT), can model this distribution and identify reactive sites. researchgate.netresearchgate.net

The nitrogen atom, part of the highly strained aziridine ring, and the oxygen atom of the hydroxyl group are regions of high electron density, making them susceptible to electrophilic attack. Conversely, the strain in the aziridine ring makes it prone to ring-opening reactions via nucleophilic attack on the ring carbons. chemcess.com Computational models can predict the energetics of these potential reactions, providing a theoretical basis for understanding the compound's chemical behavior. For instance, the deprotonated form of this compound, an alkoxide, has been studied in reactions with organozinc compounds, highlighting the reactivity of the oxygen center after deprotonation. acs.org Theoretical calculations can help elucidate the mechanism and viability of such transformations. acs.org

Molecular orbital (MO) theory provides a detailed picture of the electronic distribution and energy levels within a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important for predicting reactivity. mit.edu The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. physchemres.org

For this compound, the HOMO is expected to have significant contributions from the lone pair orbitals of the nitrogen and oxygen atoms. The LUMO would likely be associated with the antibonding orbitals (σ*) of the strained C-N and C-C bonds within the aziridine ring. The interaction of this compound with other chemical species, such as the surface of Ti3C2 MXene, has been investigated using first-principles calculations, which inherently analyze these orbital interactions to determine bonding and electronic properties of the composite system. researchgate.net Such analyses are crucial for designing new materials and predicting reaction outcomes.

The three-dimensional structure of this compound is dictated by the rotational freedom around the single bonds of the ethanol sidechain attached to the rigid aziridine ring. The aziridine ring itself is a planar, strained heterocycle. chemcess.com Conformational analysis involves identifying the different spatial arrangements (conformers) of the molecule and determining their relative energies to find the most stable structures.

Computational methods can be used to explore the potential energy surface of the molecule by systematically rotating the bonds connecting the aziridine ring to the hydroxyethyl (B10761427) group (N-CH₂ and CH₂-CH₂ bonds). The most stable conformers will be those that minimize steric hindrance and optimize any potential intramolecular interactions, such as hydrogen bonding between the hydroxyl proton and the aziridine nitrogen. The relative populations of these conformers at a given temperature can be predicted using Boltzmann statistics based on their calculated energy differences. Such studies are essential for understanding how the molecule's shape influences its physical properties and interactions with other molecules. nih.gov

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the structural elucidation of chemical compounds. By probing the interaction of molecules with electromagnetic radiation, methods like Nuclear Magnetic Resonance (NMR) provide detailed information about the connectivity and chemical environment of atoms.

NMR spectroscopy is a fundamental technique for determining the structure of organic molecules in solution. acs.org It is based on the magnetic properties of atomic nuclei, most commonly ¹H (proton) and ¹³C. The chemical shift, signal splitting (multiplicity), and integration of the peaks in an NMR spectrum reveal the types of protons and carbons present and how they are connected. uni-mainz.de For this compound, both ¹H and ¹³C NMR would provide complementary information to confirm its molecular structure. nih.gov

The ¹H NMR spectrum of this compound (structural formula: C₁H₂N-CH₂-CH₂-OH) is predicted to show distinct signals for each unique proton environment. nih.gov The spectrum provides direct evidence for the arrangement of hydrogen atoms in the molecule. acs.org The expected signals, their splitting patterns (due to spin-spin coupling with neighboring protons), and their integration values (proportional to the number of protons) allow for a complete assignment.

The following table details the predicted ¹H NMR spectroscopic data for this compound.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 1.70 | Singlet | 4H | Aziridine ring protons (-(CH ₂)₂N-) |

| ~ 2.45 | Triplet | 2H | Methylene (B1212753) protons adjacent to nitrogen (-N-CH ₂-) |

| ~ 3.55 | Triplet | 2H | Methylene protons adjacent to oxygen (-CH ₂-OH) |

| Variable | Broad Singlet | 1H | Hydroxyl proton (-OH ) |

Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions. The hydroxyl proton signal's position is particularly dependent on concentration, temperature, and solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Spectroscopysigmaaldrich.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a pivotal technique for characterizing the carbon framework of this compound. The chemical shifts in the ¹³C NMR spectrum are indicative of the electronic environment surrounding each carbon atom. A ¹³C NMR spectrum of this compound is available, providing experimental data for structural confirmation. nih.gov

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Aziridine Ring Carbons | 25-35 |

| Methylene Carbon (adjacent to Nitrogen) | 50-60 |

| Methylene Carbon (adjacent to Oxygen) | 60-70 |

Table 1: Predicted ¹³C NMR chemical shifts for this compound. Actual values may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopysigmaaldrich.com

Infrared (IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which corresponds to the specific vibrational frequencies of chemical bonds.

Fourier-Transform Infrared (FTIR) spectroscopy provides a high-resolution spectrum detailing the vibrational modes of this compound. nih.gov This technique is instrumental in identifying the key functional groups present in the molecule. nih.gov

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| O-H Stretch (Alcohol) | Stretching | 3600-3200 (broad) |

| C-H Stretch (Alkane) | Stretching | 3000-2850 |

| C-N Stretch (Amine) | Stretching | 1250-1020 |

| C-O Stretch (Alcohol) | Stretching | 1260-1000 |

Table 2: Characteristic FTIR absorption bands for this compound.